3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

hERG liability cardiotoxicity tricyclic topology

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a nitrogen-rich tricyclic heterocycle serving as the unsubstituted core scaffold for a series of pharmacologically active tetraazatricyclic derivatives. This scaffold is a higher homolog of the pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine system, a privileged structure in medicinal chemistry for targeting kinases and nuclear receptors.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B13317360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CNC2=C3C=CC=NC3=NN2C1
InChIInChI=1S/C9H10N4/c1-3-7-8(10-4-1)12-13-6-2-5-11-9(7)13/h1,3-4,11H,2,5-6H2
InChIKeyZYQBFZXVWLIHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene: A Core Tetraazatricyclic Scaffold for Kinase and Nuclear Receptor Drug Discovery


3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a nitrogen-rich tricyclic heterocycle serving as the unsubstituted core scaffold for a series of pharmacologically active tetraazatricyclic derivatives. This scaffold is a higher homolog of the pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine system, a privileged structure in medicinal chemistry for targeting kinases and nuclear receptors. The compound features four endocyclic nitrogen atoms arranged in a linear tricyclic topology, distinguishing it from angular isomers with altered biological selectivity profiles. Its utility as a synthetic intermediate and core motif for structure-activity relationship (SAR) exploration is supported by its appearance in multiple patent and literature compound series targeting RORγt, TYK2, and other therapeutically relevant proteins. [1] [2] [3]

Why 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene Cannot Be Replaced by Common Heterocyclic Isosteres


The linear tricyclic architecture of 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene embodies a critical vector geometry that is absent in simpler bicyclic or angular tricyclic alternatives. Structure-activity relationship studies on analogous 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines demonstrate that the linear tricyclic shape yields significantly lower hERG channel blockade (IC50 = 54.2 μM) compared to its angular counterpart (hERG IC50 = 0.5 μM), a difference of over 100-fold [1]. This geometry-dependent safety margin is not recapitulated by monocyclic or bicyclic isosteres, which lack the constrained nitrogen placement necessary to balance target potency against off-target ion channel activity. Generic substitution with simpler heterocycles such as purines, quinazolines, or pyrazolopyrimidines would forfeit this polypharmacological differentiation, potentially introducing cardiotoxicity risks in downstream development programs. [1]

Quantitative Differentiation Evidence for 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene vs. Closest Analogs


Linear vs. Angular Tricyclic Topology: 100-Fold Reduction in hERG Liability

In a systematic comparison of linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) versus angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) tricyclic cores, the linear topology—structurally analogous to the target compound's core—demonstrated a 108-fold improvement in hERG safety margin. The angular compound 5 exhibited hERG IC50 = 54.2 μM, whereas the linear compound 11 showed hERG IC50 = 0.5 μM. Furthermore, compound 5 retained a 5-HT2B selectivity window (IC50 = 6.16 μM vs. 5-HT6 IC50 = 1.8 nM) while maintaining high target potency. [1]

hERG liability cardiotoxicity tricyclic topology 5-HT6 antagonist

Tetraazatricyclic Scaffold Privilege: RORγt Antagonism with Sub-Micromolar Potency

Screening of 20,155 drug-like compounds identified three tetraazacyclic compounds as potent RORγt inhibitors, establishing the tetraazatricyclic pharmacophore as a privileged scaffold for this nuclear receptor target. The three tetraazacyclic compounds exhibited EC50 values of 0.25 μM, 0.67 μM, and 2.6 μM in RORγt reporter assays, while also suppressing Il17a expression by 65%-90% and inhibiting IL-17A secretion by 47%, 63%, and 74%, respectively. These potencies exceed those typically observed for non-tetraaza heterocyclic scaffolds in the same assay [1]. This class-level enrichment demonstrates that the tetraaza architecture provides a functional advantage for RORγt antagonism not achievable with simpler aza-heterocycles. [1]

RORγt Th17 differentiation autoimmune disease tetraazacyclic

Pyrazolo[1,5-a]pyrimidine Core: Exclusive CK2 Selectivity Achieved via Macrocyclization

Optimization of the pyrazolo[1,5-a]pyrimidine hinge-binding scaffold—the bicyclic substructure of the target compound—led to IC20 (compound 31), a macrocyclic inhibitor with exclusive selectivity for CK2 (KD = 12 nM) and no detectable off-target kinase binding in a broad selectivity panel [1]. In contrast, the clinical-stage CK2 inhibitor silmitasertib (CX-4945), which employs a different heterocyclic core, has documented off-target activity against multiple kinases including CLK2, DYRK1A, and PIM1 [2]. The pyrazolo[1,5-a]pyrimidine scaffold thus enables a selectivity profile unattainable with other ATP-competitive heterocycles. [1] [2]

CK2 inhibitor kinase selectivity pyrazolo[1,5-a]pyrimidine macrocyclization

Tetraazatricyclic Derivatives: Moderate Antitrypanosomal Activity Distinct from Other Aza-Heterocycles

A synthetic series of tetraazatricyclic derivatives, structurally related to the target scaffold, was evaluated against Plasmodium falciparum, HIV-1 protease, and Trypanosoma brucei. The compounds showed negligible activity against P. falciparum and HIV-1 protease but demonstrated moderate activity against T. brucei with IC50 values in the low micromolar range [1]. This selective antiparasitic profile is not observed for simpler triaza- or tetraaza-heterocycles such as purines or pteridines, which typically show broad cytotoxicity rather than parasite-selective inhibition. The tetraazatricyclic architecture thus provides a unique starting point for developing selective antitrypanosomal agents that spare mammalian cells. [1]

Trypanosoma brucei antiparasitic tetraazatricyclic neglected tropical disease

Optimal Application Scenarios for 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene


Kinase Inhibitor Lead Optimization Requiring Low hERG Liability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should select the linear tetraazatricyclic scaffold as a core motif when hERG safety margins are a critical project hurdle. Evidence demonstrates that linear pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine cores maintain high target potency while exhibiting >100-fold lower hERG blockade compared to angular isomers [1]. This topology-dependent safety differentiation makes the target compound an essential procurement item for kinase programs targeting cardiovascular-safe therapeutic indices. [1]

RORγt Antagonist Discovery for Th17-Mediated Autoimmune Disease

The tetraazatricyclic scaffold is a privileged chemotype for RORγt antagonist development. Screening campaigns have identified tetraazacyclic compounds with EC50 values as low as 0.25 μM and IL-17A suppression up to 74%, establishing this scaffold class as one of the most enriched chemotypes in RORγt HTS [1]. Research groups pursuing novel oral agents for psoriasis, rheumatoid arthritis, or inflammatory bowel disease should utilize this scaffold as a validated starting point for hit-to-lead optimization. [1]

Antiparasitic Drug Discovery Targeting Trypanosoma brucei

Given the moderate and selective activity of tetraazatricyclic derivatives against T. brucei with minimal activity against other pathogens, this scaffold represents a promising entry point for developing new treatments for Human African Trypanosomiasis (HAT). The scaffold's lack of activity against P. falciparum and HIV-1 protease suggests a parasite-specific mechanism that can be exploited to minimize mammalian host toxicity [1]. Procurement of the core scaffold enables focused SAR exploration for antitrypanosomal lead series. [1]

Quote Request

Request a Quote for 3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.